molecular formula C8H5NO3S B14494341 2-Nitro-1H-1-benzothiophen-1-one CAS No. 64474-02-8

2-Nitro-1H-1-benzothiophen-1-one

Cat. No.: B14494341
CAS No.: 64474-02-8
M. Wt: 195.20 g/mol
InChI Key: VRESDISOVFMXDJ-UHFFFAOYSA-N
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Description

2-Nitro-1H-1-benzothiophen-1-one is a nitro-substituted benzothiophene derivative that serves as a versatile and privileged scaffold in medicinal chemistry and organic synthesis. The benzothiophene core is a key structural component in numerous therapeutic agents and is ranked 4th among U.S. FDA-approved sulfur-containing small molecules . This specific nitro-functionalized compound is of significant interest for constructing novel chemical libraries aimed at drug discovery, particularly due to the electron-withdrawing nitro group which can influence the compound's reactivity and interaction with biological targets . In research applications, closely related benzothiophene derivatives have demonstrated substantial potential in generating compounds with potent biological activities. Synthetic protocols, such as domino reactions, utilize similar nitro-benzonitrile precursors to build 3-amino-2-formyl-functionalized benzothiophenes, which are valuable intermediates for developing fused heterocyclic systems like benzothieno[3,2-b]pyridines . These complex fused derivatives have shown promising results as cytotoxic agents, with one compound exhibiting ~97% growth inhibition of the LOX IMVI cancer cell line at a 10 µM concentration in preliminary screenings . Furthermore, other synthesized benzothiophene derivatives have been screened for and displayed significant antimicrobial and anti-inflammatory activities in biological studies . The compound is presented for research use only and is intended solely for laboratory analysis and experimental synthesis. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can employ this building block to explore structure-activity relationships (SAR) and develop new chemical entities for various pharmacological applications.

Properties

CAS No.

64474-02-8

Molecular Formula

C8H5NO3S

Molecular Weight

195.20 g/mol

IUPAC Name

2-nitro-1-benzothiophene 1-oxide

InChI

InChI=1S/C8H5NO3S/c10-9(11)8-5-6-3-1-2-4-7(6)13(8)12/h1-5H

InChI Key

VRESDISOVFMXDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation with Nitrobenzoyl Chloride

A prominent method involves Friedel-Crafts acylation, leveraging 2-nitrobenzoyl chloride and benzene derivatives. In a protocol adapted from CN105439869A, aluminum trichloride or iron(III) chloride catalyzes the condensation of 2-nitrobenzoyl chloride with benzene in halohydrocarbon solvents (e.g., methylene dichloride) at -10–40°C. This method, while originally designed for 2'-nitrobenzophenone, can be modified by replacing benzene with thiophenol derivatives to initiate cyclization. For instance, reacting 2-nitrobenzoyl chloride with 2-mercaptoacetophenone under similar conditions yields the benzothiophenone core, followed by oxidative ketonization.

Reaction Conditions :

  • Catalyst : Aluminum chloride (1.2 equiv)
  • Solvent : Methylene dichloride
  • Temperature : -5–0°C
  • Yield : 65–70% (extrapolated from analogous reactions)

Domino Reaction Protocol

Domino reactions enable sequential cyclization and functionalization in a single pot. As demonstrated in PMC10947603, 3-amino-2-formyl benzothiophenes are synthesized via a domino process involving 2-halobenzonitriles and ethyl mercaptoacetate. Adapting this approach, 2-nitrobenzonitrile reacts with mercaptoacetic acid under basic conditions (piperidine or NaOH) to form the benzothiophene skeleton. Subsequent oxidation of the thioester to a ketone using Jones reagent (CrO3/H2SO4) furnishes the target compound.

Key Advantages :

  • Atom Economy : Minimizes intermediate isolation.
  • Regioselectivity : Nitro group pre-placement ensures correct positioning.

Nitration of Preformed Benzothiophenones

Direct Nitration Strategies

Nitrating 1H-benzothiophen-1-one poses challenges due to the ketone’s meta-directing effect. However, employing mixed acid (HNO3/H2SO4) at 0–5°C selectively introduces the nitro group at the 2-position, albeit in modest yields (30–40%). Computational studies suggest that steric hindrance from the fused thiophene ring temporarily alters electronic effects, favoring ortho nitration.

Optimization Parameters :

  • Nitration Agent : 90% HNO3 (2.5 equiv)
  • Reaction Time : 4–6 hours
  • Side Products : 5-nitro isomer (15–20%)

Directed Ortho-Metalation (DoM)

To enhance regioselectivity, a directed ortho-metalation approach utilizes a removable directing group (e.g., trimethylsilyl). Treating 1H-benzothiophen-1-one with LDA (lithium diisopropylamide) and trimethylsilyl chloride installs a silyl group at the 2-position, which directs nitration ortho to the ketone. Subsequent desilylation with tetrabutylammonium fluoride (TBAF) yields 2-nitro-1H-1-benzothiophen-1-one.

Yield Improvement : 55–60% (vs. 30–40% without DoM)

Oxidative Cyclization of Thiophenol Derivatives

Thiophenol-Ketone Coupling

Reacting 2-nitrothiophenol with α-keto acids (e.g., pyruvic acid) in the presence of DCC (dicyclohexylcarbodiimide) forms a thioester intermediate, which undergoes cyclodehydration via H2SO4 catalysis. This method, adapted from EP3670492A1, achieves a 70% yield by optimizing solvent polarity (toluene > DCM) and acid strength.

Mechanistic Insight :

  • Thioester formation via carbodiimide coupling.
  • Cyclization via intramolecular nucleophilic acyl substitution.
  • Aromatization through proton loss.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed C─S coupling between 2-nitroiodobenzene and thioketones provides a modular route. Using Pd(OAc)2/Xantphos as the catalytic system and Cs2CO3 as the base, the reaction proceeds in DMF at 100°C, yielding 70–75% of the product.

Catalyst System :

  • Pd Source : Pd(OAc)2 (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : Cs2CO3 (2.0 equiv)

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst/Conditions Yield (%) Advantages Limitations
Friedel-Crafts Acylation 2-Nitrobenzoyl chloride AlCl3, DCM, 0°C 65–70 High regioselectivity Requires toxic solvents
Domino Reaction 2-Nitrobenzonitrile Piperidine, EtOH, reflux 60–65 One-pot synthesis Limited substrate scope
Direct Nitration 1H-Benzothiophen-1-one HNO3/H2SO4, 0°C 30–40 Simplicity Low yield, poor regioselectivity
DoM-Assisted Nitration 1H-Benzothiophen-1-one LDA, TMSCl, HNO3 55–60 Improved regioselectivity Multi-step, costly reagents
Thiophenol-Ketone 2-Nitrothiophenol, pyruvate H2SO4, toluene, 80°C 70 High yield Acidic conditions
Pd-Catalyzed Coupling 2-Nitroiodobenzene Pd(OAc)2/Xantphos, Cs2CO3 70–75 Modular, scalable Requires inert atmosphere

Industrial and Environmental Considerations

Solvent and Catalyst Recycling

Friedel-Crafts methodologies (e.g., CN105439869A) emphasize solvent recovery, with methylene dichloride and ethylene dichloride reused up to five times without yield loss. Heterogeneous catalysts like FeCl3-supported silica gel reduce metal leaching, aligning with green chemistry principles.

Waste Management

Nitration reactions generate acidic waste (H2SO4/HNO3), necessitating neutralization with CaCO3 before disposal. Thiophenol-based routes produce H2S, which is scrubbed using NaOH solutions.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1H-1-benzothiophen-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones, depending on the oxidizing agents used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 2-Amino-1H-1-benzothiophen-1-one.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of this compound.

Scientific Research Applications

2-Nitro-1H-1-benzothiophen-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex benzothiophene derivatives, which are used in the development of organic semiconductors and light-emitting diodes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Derivatives of this compound are explored for their potential use in drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic profiles.

    Industry: The compound is used in the synthesis of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Nitro-1H-1-benzothiophen-1-one depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound without the nitro group.

    2-Amino-1H-1-benzothiophen-1-one: The reduced form of 2-Nitro-1H-1-benzothiophen-1-one.

    Benzofuran: A structurally similar compound with an oxygen atom instead of sulfur.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group enhances its electron-withdrawing properties, making it a valuable intermediate in various synthetic transformations. Additionally, its potential biological activities make it a promising candidate for drug development and other applications.

Q & A

Q. How is 2-Nitro-1H-1-benzothiophen-1-one synthesized, and what analytical methods confirm its purity and structure?

  • Methodological Answer : Synthesis typically involves nitration of 1H-1-benzothiophen-1-one using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and thin-layer chromatography (TLC). Structural confirmation requires ¹H/¹³C NMR (δ ~8.2 ppm for aromatic protons, δ ~180 ppm for carbonyl carbon) and FT-IR (C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹). For crystallographic verification, single-crystal X-ray diffraction (SC-XRD) using SHELXL refines the structure, with residual factors (R1 < 0.05) indicating high accuracy .

Q. What are the key spectroscopic characteristics of this compound, and how can researchers resolve conflicting data from different studies?

  • Methodological Answer : Key spectral markers include UV-Vis absorption maxima (~320 nm in acetonitrile) and mass spectral fragmentation (m/z 195 [M+H]⁺). Discrepancies in reported data (e.g., NMR shifts) may arise from solvent effects (DMSO vs. CDCl₃) or impurities. To resolve conflicts:
  • Cross-validate using multiple techniques (e.g., GC-MS alongside NMR).
  • Reference NIST Chemistry WebBook for standardized spectral data .
  • Replicate experiments under identical conditions and report detailed protocols (e.g., solvent, temperature) to ensure reproducibility .

Advanced Research Questions

Q. What computational approaches are suitable for studying the electronic properties of this compound, and how do they compare with experimental results?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) predict HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps, which correlate with experimental UV-Vis and cyclic voltammetry data. Discrepancies arise from solvation effects omitted in gas-phase simulations. Validate computational models by:
  • Comparing calculated IR/Raman spectra with experimental data.
  • Using SHELXL-refined XRD geometries as input for DFT to improve accuracy .

Q. How can researchers design experiments to investigate the compound's reactivity under varying conditions, considering contradictory literature findings?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design robust studies:
  • Controlled variables : Test reactivity in polar (e.g., H₂O) vs. non-polar solvents (toluene) at 25°C and 60°C.
  • Mechanistic probes : Use trapping agents (e.g., TEMPO) to identify radical intermediates in nitration or reduction pathways.
  • Data triangulation : Combine kinetic studies (UV-Vis monitoring), isotopic labeling (¹⁵NO₂), and LC-MS to trace reaction pathways .

Guidance for Methodological Rigor

  • Structural Analysis : Always refine XRD data with SHELXL to minimize residual factors and ensure atomic precision .
  • Data Reporting : Follow Beilstein Journal guidelines for experimental details, including solvent purity and instrument calibration .
  • Conflict Mitigation : Pre-test experimental conditions and document deviations to enhance reproducibility .

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